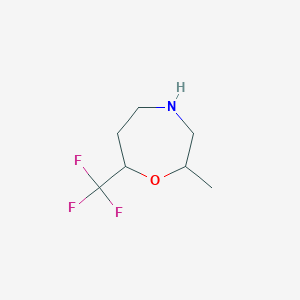

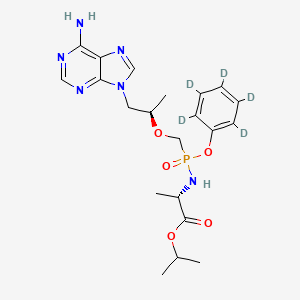

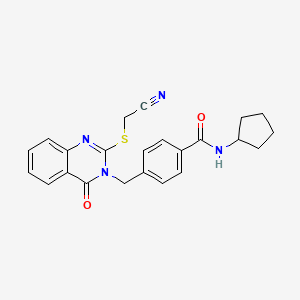

![molecular formula C11H22N2O5S2 B2423969 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide CAS No. 2415534-58-4](/img/structure/B2423969.png)

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives, such as the one , play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

A significant area of research involving compounds related to N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide focuses on their synthesis and application in organic chemistry. For example, Woo et al. (2004) describe an efficient method for converting sterically hindered carboxylic acids to N-methoxy-N-methyl amides, a process which may involve similar sulfonamide compounds (Woo, Fenster, & Dake, 2004). Similarly, Li-fang (2002) studied the synthesis of methylsulfonamide using methanesulfonyl chloride, a related compound in the synthesis pathway (Zhao Li-fang, 2002).

Cyclization Reactions and Indole Ring Construction

Another research focus is on cyclization reactions and the construction of indole rings, where related compounds play a crucial role. Hiroya et al. (2002) explored the cyclization reactions of N-methanesulfonyl derivatives in the efficient construction of indole rings, indicating a possible application of similar sulfonamide compounds (Hiroya, Itoh, Ozawa, Kanamori, & Sakamoto, 2002).

Structural Studies and Supramolecular Assembly

Research by Dey et al. (2015) into the structural study of nimesulidetriazole derivatives, which are chemically related, highlights the importance of sulfonamide compounds in understanding supramolecular assembly and molecular interactions (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Antibacterial Agent Synthesis

The synthesis of antibacterial agents is another area of application. Hashimoto et al. (2007) reported on the synthesis of a broad-spectrum antibacterial agent involving 2-sulfonylquinolone, a compound with structural similarities, demonstrating the potential for related sulfonamides in antibiotic development (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).

Catalytic Asymmetric Synthesis

In the field of catalytic asymmetric synthesis, Wipf and Wang (2002) developed new ligands using 2-aminocyclohexanecarboxylic acid derivatives, which may involve compounds akin to this compound (Wipf & Wang, 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O5S2/c1-18-11(9-12-20(16,17)10-3-4-10)5-7-13(8-6-11)19(2,14)15/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPLLOJGTAOJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

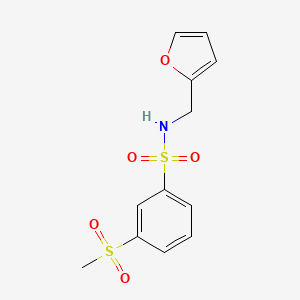

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)

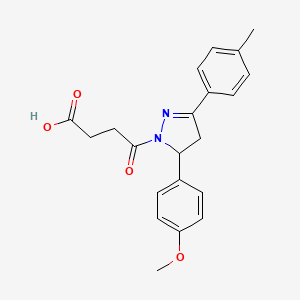

![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)